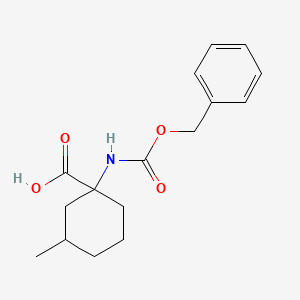
1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The process can be initiated by reacting benzyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group and the methyl group on the cyclohexane ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the benzyloxycarbonyl group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group from unwanted reactions, allowing selective modifications at other sites. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
N-((Benzyloxy)carbonyl)glycine: Another compound with a benzyloxycarbonyl group, used as a protecting group for glycine.
Uniqueness: 1-(((Benzyloxy)carbonyl)amino)-3-methylcyclohexane-1-carboxylic acid is unique due to its specific structure, which includes a cyclohexane ring with a methyl group and a carboxylic acid group
Properties
IUPAC Name |
3-methyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-6-5-9-16(10-12,14(18)19)17-15(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKNRWLAWMDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
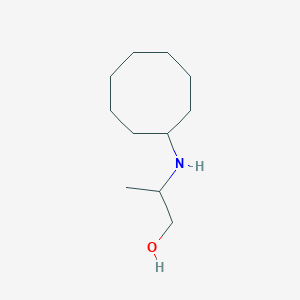
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)
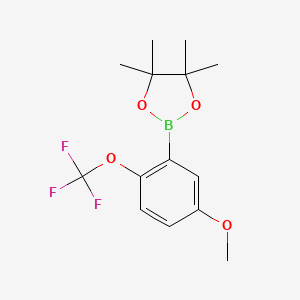
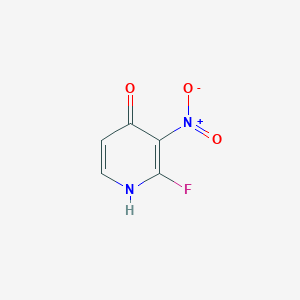
amine](/img/structure/B13300409.png)
![2-[1-(Cyclopropylamino)ethyl]-4-methoxyphenol](/img/structure/B13300411.png)
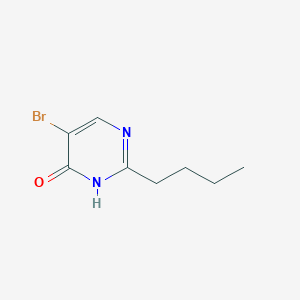
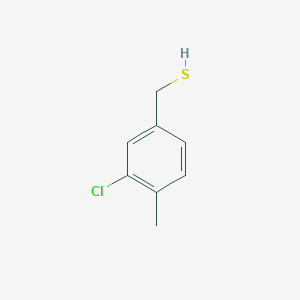

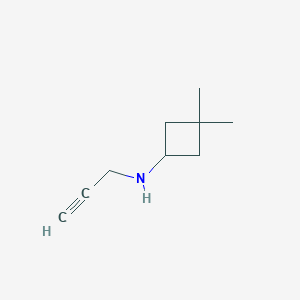

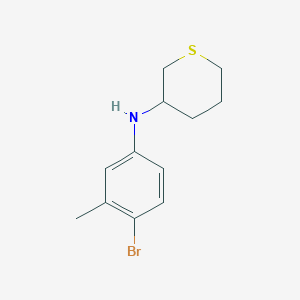
![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B13300450.png)
